molecular formula C19H16BrN3O B2870522 2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1043103-28-1

2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No.: B2870522
CAS No.: 1043103-28-1
M. Wt: 382.261
InChI Key: CWMSSOIMYMJCHV-UHFFFAOYSA-N
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Description

2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a complex organic compound characterized by its bromine and benzamide functional groups. This compound is part of the broader class of benzamide derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multiple steps, starting with the preparation of the cyclopenta[c]pyrazol core. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-ketoester. The phenyl group is then introduced through a subsequent reaction with a phenyl-containing reagent. Finally, the benzamide moiety is added through a reaction with benzoyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as sodium iodide (NaI) or phenyl lithium (PhLi) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Derivatives lacking the bromine atom.

  • Substitution: : Alkyl or aryl substituted derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: : It can be used in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group may play key roles in these interactions, potentially affecting biological pathways.

Comparison with Similar Compounds

2-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is unique due to its specific structural features Similar compounds include other benzamide derivatives and cyclopenta[c]pyrazol derivatives

Similar Compounds

  • Benzamide derivatives: : Various benzamide compounds with different substituents.

  • Cyclopenta[c]pyrazol derivatives: : Compounds with variations in the cyclopenta[c]pyrazol core.

Properties

IUPAC Name

2-bromo-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O/c20-16-11-5-4-9-14(16)19(24)21-18-15-10-6-12-17(15)22-23(18)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMSSOIMYMJCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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